molecular formula C11H10N2O2 B11898574 Ethyl Quinoxaline-5-carboxylate

Ethyl Quinoxaline-5-carboxylate

Cat. No.: B11898574
M. Wt: 202.21 g/mol
InChI Key: VJXUQLGJDXYGBS-UHFFFAOYSA-N
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Description

Ethyl Quinoxaline-5-carboxylate is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Quinoxaline-5-carboxylate typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with diethyl oxalate under reflux conditions in ethanol . Another approach involves the use of catalysts such as titanium silicate-1 (TS-1) to facilitate the reaction at room temperature in methanol . These methods provide high yields and are scalable for industrial production.

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. The use of phosphate-based heterogeneous catalysts, such as mono-ammonium phosphate (MAP) and di-ammonium phosphate (DAP), has been reported to be effective in synthesizing quinoxaline derivatives . These catalysts offer cost-effective and environmentally friendly alternatives for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl Quinoxaline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, and halides under mild conditions.

Major Products Formed

    Oxidation: Quinoxaline-5-carboxylic acid.

    Reduction: Quinoxaline-5-carboxamide.

    Substitution: Functionalized quinoxaline derivatives with diverse biological activities.

Scientific Research Applications

Ethyl Quinoxaline-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl Quinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it has been shown to interfere with DNA synthesis and repair mechanisms, making it a potential anticancer agent. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.

Comparison with Similar Compounds

Ethyl Quinoxaline-5-carboxylate can be compared with other quinoxaline derivatives, such as:

    Quinoxaline-2-carboxylate: Similar structure but different substitution pattern, leading to distinct biological activities.

    Quinoxaline-6-carboxylate: Another isomer with unique pharmacological properties.

    Quinoxaline-1,4-di-N-oxide: Known for its potent antimicrobial and anticancer activities.

This compound stands out due to its specific substitution at the 5-position, which imparts unique chemical and biological properties.

Biological Activity

Ethyl quinoxaline-5-carboxylate (EQC) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of EQC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of quinoxaline, characterized by a carboxylate group at the 5-position. Its molecular formula is C10H10N2O2C_10H_10N_2O_2, and it possesses a unique structure that allows for various chemical modifications, enhancing its biological activity.

The biological activity of EQC is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Inhibition of Enzymes: EQC has been shown to inhibit critical enzymes involved in DNA synthesis and repair, which is significant in cancer therapy.
  • Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits protein synthesis, contributing to its antimicrobial properties.
  • Modulation of Signaling Pathways: EQC influences various signaling pathways, including the NF-κB pathway, which is crucial in inflammatory responses and cell survival .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies indicate that derivatives of quinoxaline, including EQC, have demonstrated effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 2.5 µg/mL .

Anticancer Activity

Research highlights the potential of EQC as an anticancer agent. For instance:

  • In vitro studies have shown that EQC can induce cytotoxic effects in cancer cell lines by inhibiting specific kinases involved in tumor growth .
  • A study demonstrated that EQC derivatives significantly protected against ototoxicity induced by gentamicin in zebrafish models, suggesting potential applications in protective therapies .

Case Studies

  • Zebrafish Model for Ototoxicity: In a study assessing the protective effects against aminoglycoside-induced hair cell loss, EQC derivatives showed superior efficacy compared to traditional quinoxaline compounds. Specifically, EQC exhibited protective effects at concentrations as low as 1 nM .
  • Antitubercular Activity: A series of ethyl esters derived from quinoxaline demonstrated enhanced anti-M. tuberculosis activity when carboxylate groups were introduced at specific positions on the molecule. This underscores the importance of structural modifications in enhancing biological efficacy .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against M. tuberculosis (MIC < 2.5 µg/mL)
AnticancerInduces cytotoxicity in cancer cell lines
Ototoxicity ProtectionProtects hair cells from gentamicin-induced damage

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

ethyl quinoxaline-5-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)8-4-3-5-9-10(8)13-7-6-12-9/h3-7H,2H2,1H3

InChI Key

VJXUQLGJDXYGBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=CC=N2

Origin of Product

United States

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